1-Palmitoylglycerol 3-phosphate(2-)

LPA1/EDG2 binding radioligand binding GPCR pharmacology

1-Palmitoylglycerol 3-phosphate(2-), systematically designated 1-palmitoyl-sn-glycero-3-phosphate and commonly referred to as LPA 16:0, monopalmitoylphosphatidic acid (MPPA), or 1-palmitoyl lysophosphatidic acid, is a saturated C16:0 monoacylglycerophosphate belonging to the lysophosphatidic acid (LPA) lipid mediator family. It carries a palmitoyl (hexadecanoyl) ester at the sn-1 position of the glycerol backbone with a phosphate group at sn-3 and a free hydroxyl at sn-2.

Molecular Formula C19H37O7P-2
Molecular Weight 408.5 g/mol
Cat. No. B1263030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmitoylglycerol 3-phosphate(2-)
Molecular FormulaC19H37O7P-2
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O
InChIInChI=1S/C19H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h18,20H,2-17H2,1H3,(H2,22,23,24)/p-2
InChIKeyYNDYKPRNFWPPFU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 1-Palmitoylglycerol 3-phosphate(2-) (LPA 16:0) and Where Does It Fit in the Lysophosphatidic Acid Family


1-Palmitoylglycerol 3-phosphate(2-), systematically designated 1-palmitoyl-sn-glycero-3-phosphate and commonly referred to as LPA 16:0, monopalmitoylphosphatidic acid (MPPA), or 1-palmitoyl lysophosphatidic acid, is a saturated C16:0 monoacylglycerophosphate belonging to the lysophosphatidic acid (LPA) lipid mediator family [1]. It carries a palmitoyl (hexadecanoyl) ester at the sn-1 position of the glycerol backbone with a phosphate group at sn-3 and a free hydroxyl at sn-2 [2]. LPA 16:0 is one of the most abundant endogenous LPA molecular species in human plasma and signals through at least six cognate G‑protein‑coupled receptors (LPA1–LPA6) to regulate processes including cell proliferation, migration, platelet aggregation, and smooth‑muscle contraction [3].

Why 1-Palmitoylglycerol 3-phosphate(2-) Cannot Be Replaced by Oleoyl‑LPA or Stearoyl‑LPA Without Verifying Receptor Coupling, Signalling Bias, and Functional Endpoint


Although LPA 16:0, 18:1 LPA and 18:0 LPA are often treated as interchangeable ‘LPA receptor agonists’, the cloned LPA receptors (EDG2/LPA1, EDG4/LPA2, EDG7/LPA3) are differentially activated by individual LPA species in a manner that depends on acyl‑chain length and degree of unsaturation [1]. Furthermore, even when two LPA species activate the same receptor, they can exhibit distinct signalling bias – preferentially coupling to calcium mobilization versus ERK phosphorylation pathways – which directly alters the cellular phenotype measured in a given assay [2]. Substituting 16:0 LPA with 18:1 LPA therefore confounds potency, selectivity, and the signalling repertoire, making head‑to‑head quantitative characterization essential before any procurement or experimental design decision.

Quantitative Comparator‑Based Evidence for Selecting 1-Palmitoylglycerol 3-phosphate(2-) Over Closest LPA Analogs


LPA1 Receptor Binding Affinity: 16:0 LPA Exhibits a Sub‑2 nM KD, Outperforming 18:1 LPA by 23%

In a direct radioligand binding assay using isolated membrane preparations, 16:0 LPA bound to the LPA1 receptor with a KD of 1.69 ± 0.1 nM, representing a 23% higher affinity than 18:1 LPA (KD = 2.08 ± 1.32 nM) [1]. The higher binding affinity of the saturated 16:0 species is accompanied by a previously reported functional EC50 of 400 nM for 16:0 LPA versus 200 nM for 18:1 LPA, indicating that binding affinity and functional potency are not linearly correlated for this receptor–ligand pair [1].

LPA1/EDG2 binding radioligand binding GPCR pharmacology

LPA1 Signalling Bias: 16:0 LPA Drives Strong Calcium‑to‑ERK Bias, Unlike the Balanced Profile of 18:1 LPA

In human lung fibroblasts endogenously expressing LPA1, 16:0 LPA exhibited a Ca²⁺ mobilization pEC50 of 7.32 ± 0.16 and an ERK phosphorylation pEC50 of 6.58 ± 0.10, yielding a substantial ΔLogR bias of −1.13 ± 0.09 favouring calcium over ERK [1]. In contrast, 18:1 LPA produced a balanced profile with pEC50 values of 7.73 (Ca²⁺) and 7.51 (ERK) and a ΔLogR of 0 [1]. The 18:2 LPA analog also showed pronounced bias (ΔLogR = −1.36), while 14:0 LPA was intermediate (ΔLogR = −0.78) [1].

biased agonism calcium mobilization ERK phosphorylation ligand bias

P2Y5/LPA6 Receptor Potency: 16:0 LPA Is 20‑Fold More Potent Than Saturated 18:0 LPA and 267‑Fold More Potent Than 14:0 LPA

At the P2Y5 (LPA6) receptor expressed in CHO cells, 16:0 LPA activated receptor‑mediated Ca²⁺ mobilization with an EC50 of 0.23 μM [1]. This was nearly as potent as 18:1 LPA (EC50 = 0.16 μM) but 20‑fold more potent than the saturated 18:0 LPA (EC50 = 4.56 μM) and 267‑fold more potent than the shorter‑chain 14:0 LPA (EC50 = 61.46 μM) [1]. The data demonstrate a sharp optimum at palmitoyl chain length (C16:0) among saturated LPA species at LPA6.

LPA6/P2Y5 receptor acyl chain length dependency Ca²⁺ signalling

Antibiotic Potentiation: 1-Palmitoyl LPA Is the Most Effective Phospholipid Enhancer of β‑Lactam Activity Against Pseudomonas aeruginosa

In a systematic screen of phospholipids for their ability to enhance β‑lactam antibiotic activity against P. aeruginosa PAO1, 1‑palmitoyl‑2‑hydroxy‑sn‑glycero‑3‑phosphate (MPPA) was identified as the most effective enhancer [1]. In the absence of MPPA, the MIC and MBC of ampicillin were 1 and 2 g/L, respectively; in the presence of MPPA these values dropped to 20 and 40 mg/L – representing a 50‑fold reduction in MIC [1]. MPPA alone also slowed the growth of mucoid multi‑drug‑resistant P. aeruginosa strains from cystic fibrosis patients and enhanced their sensitivity to piperacillin and ceftazidime [1]. Enhancement was mediated by Ca²⁺ and Mg²⁺ chelation [1].

antibiotic adjuvant Pseudomonas aeruginosa β‑lactam potentiation divalent cation chelation

Plasma Abundance: LPA 16:0 Is the Second Most Abundant Circulating LPA Species and the Dominant Saturated Form

Quantitative LC/ESI‑MS/MS analysis of six major LPA species in human plasma established the rank‑order abundance: 18:2 LPA > 16:0 LPA > 20:4 LPA > 18:1 LPA > 22:6 LPA > 18:0 LPA [1]. LPA 16:0 is therefore the most prevalent saturated LPA species and second only to 18:2 LPA overall. Its endogenous concentration substantially exceeds that of 18:1 LPA, the species most frequently used as a pharmacological tool compound.

lipidomics biomarker quantification LPA plasma profile LC‑MS/MS

Procurement‑Justified Application Scenarios for 1-Palmitoylglycerol 3-phosphate(2-) (LPA 16:0)


LPA1 Receptor Occupancy and Residence‑Time Studies Requiring High‑Affinity Saturated Ligand

Because 16:0 LPA binds LPA1 with a KD of 1.69 nM – a 23% higher affinity than the commonly used 18:1 LPA (KD = 2.08 nM) [1] – it is the preferred saturated LPA species for radioligand competition binding experiments, surface plasmon resonance (SPR) assays, and receptor residence‑time measurement protocols where maximizing fractional receptor occupancy is critical.

Signalling Bias Investigations Distinguishing Gαq/11–Calcium from β‑Arrestin–ERK Pathways

16:0 LPA’s pronounced calcium‑to‑ERK bias (ΔLogR = −1.13) contrasts sharply with the balanced signalling of 18:1 LPA (ΔLogR = 0) [2]. This makes 16:0 LPA an essential tool for systematically probing biased agonism at LPA1, for validating BRET‑based biosensor assays that require pathway‑selective agonists, and for dissecting the contribution of individual signalling cascades to LPA‑mediated fibrotic or proliferative responses.

LPA6/P2Y5 Receptor Pharmacology and Saturated Acyl‑Chain Structure–Activity Studies

At the LPA6 receptor, 16:0 LPA achieves an EC50 of 0.23 μM, nearly matching 18:1 LPA (0.16 μM) while being 20‑fold more potent than 18:0 LPA (4.56 μM) and 267‑fold more potent than 14:0 LPA (61.46 μM) [3]. This steep chain‑length dependence positions 16:0 LPA as the optimal saturated LPA reference compound for LPA6‑targeted screening cascades and for structure–activity relationship (SAR) studies exploring acyl‑chain length requirements.

Antibiotic‑Adjuvant Discovery and Mechanistic Studies on β‑Lactam Potentiation Against Gram‑Negative Pathogens

1‑Palmitoyl LPA (MPPA) was the most effective phospholipid enhancer of β‑lactam antibiotics against P. aeruginosa, reducing ampicillin MIC 50‑fold and sensitizing multi‑drug‑resistant cystic fibrosis isolates to piperacillin and ceftazidime [4]. This unique functional property – not reported for 18:1 LPA or other phospholipids – supports procurement of 16:0 LPA for antibiotic‑adjuvant discovery programs, mechanism‑of‑action studies involving divalent cation chelation, and formulation screens aiming to restore β‑lactam susceptibility.

Quote Request

Request a Quote for 1-Palmitoylglycerol 3-phosphate(2-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.